molecular formula C22H15N5O2 B2614086 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide CAS No. 899752-63-7

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide

Cat. No.: B2614086
CAS No.: 899752-63-7
M. Wt: 381.395
InChI Key: IXXJNJXJSOJQKC-UHFFFAOYSA-N
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Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core with a 4-oxo group, a phenyl substituent at the 1-position, and a 2-naphthamide moiety at the 5-position. This scaffold is structurally analogous to bioactive pyrazolopyrimidine derivatives that have demonstrated anticancer, antimicrobial, and kinase-inhibitory activities .

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O2/c28-21(17-11-10-15-6-4-5-7-16(15)12-17)25-26-14-23-20-19(22(26)29)13-24-27(20)18-8-2-1-3-9-18/h1-14H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXJNJXJSOJQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved by the cyclization of appropriate hydrazine derivatives with β-keto esters under acidic or basic conditions. The phenyl group is introduced via a Friedel-Crafts acylation reaction using phenyl acyl chloride.

The naphthamide moiety is then attached through an amide coupling reaction. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells by targeting specific molecular pathways.

    Industry: The compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents. Below is a detailed comparison with structurally related compounds:

Acetohydrazide Derivatives (e.g., Compounds 234–237)

  • Structure : N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide analogs (Figure 15K, ) .
  • Activity :
    • MCF-7 IC50 : Ranged from 34.55 ± 2.381 µM (compound 237) to 60.02 ± 2.716 µM (compound 235) .
    • EGFR Inhibition : Compound 237 showed EGFR IC50 = 0.186 µM (vs. erlotinib: 0.03 µM) .
    • Apoptosis : Flow cytometry revealed compound 235 induced the highest apoptosis (26.7%) compared to controls .
  • Key Difference : The acetohydrazide side chain in these analogs likely engages in hydrogen bonding with the ATP-binding site of EGFR, whereas the naphthamide group in the target compound may prioritize hydrophobic interactions .

Urea Derivatives (e.g., 1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea)

  • Structure : Urea-linked derivatives with variable substituents at the 1-position .
  • Activity : Demonstrated in vivo antitumor efficacy in murine models, with tumor growth inhibition rates exceeding 50% at 25 mg/kg doses .
  • Key Difference : The urea moiety enhances solubility and hydrogen-bonding capacity, contrasting with the naphthamide group’s emphasis on lipophilic and aromatic interactions .

Peptide-Conjugated Derivatives (e.g., Compound 17)

  • Structure : Ethyl 2-{(R)-4-methyl-2-[(S)-2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)-3-phenylpropanamido] pentanamido} acetate .
  • Activity: Exhibited broad-spectrum antibacterial effects (MIC < 1 µg/mL against S. aureus, E. faecalis, and E.
  • Key Difference : Peptide conjugation expands therapeutic utility to antimicrobial applications, unlike the naphthamide derivative’s presumed focus on kinase inhibition .

Structural and Activity Comparison Table

Compound Class Substituent Key Activity IC50/MIC Mechanism Insights
Target Compound 2-Naphthamide Presumed kinase inhibition Not reported Enhanced lipophilicity/π-π stacking
Acetohydrazide (237) Benzylidene-acetohydrazide EGFR inhibition, apoptosis EGFR IC50: 0.186 µM ATP-binding site competition
Urea Derivatives Urea linker Antitumor (in vivo) Tumor inhibition: >50% Solubility/H-bond donor
Peptide Conjugates (17) Amino acid ethyl ester Antibacterial MIC: <1 µg/mL Membrane disruption

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (e.g., 4-oxo) : Essential for stabilizing the pyrazolopyrimidine core and interacting with kinase active sites .
  • Aromatic Substituents (e.g., phenyl, naphthamide) : Improve binding to hydrophobic pockets in targets like EGFR or CA IX .
  • Flexible Linkers (e.g., acetohydrazide vs. naphthamide) : Acetohydrazides allow conformational adaptability, while rigid naphthamide may restrict binding to specific pockets .

Biological Activity

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its mechanisms of action, pharmacological properties, and related research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core linked to a naphthamide moiety. This unique combination enhances its biological activity and pharmacological potential.

Property Details
Molecular Formula C20H16N4O2
Molecular Weight 344.37 g/mol
Solubility Soluble in DMSO and methanol

The primary target for this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 by fitting into its active site and forming critical hydrogen bonds with amino acid residues, particularly Leu83. This inhibition leads to cell cycle arrest at the G0-G1 phase, significantly impacting cell proliferation.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. Studies have shown that it can induce apoptosis and inhibit cell growth effectively.

In Vitro Studies

In vitro assays have demonstrated the following:

  • IC50 Values : The compound displayed IC50 values ranging from 8.21 µM to 19.56 µM against A549 and HCT-116 cell lines .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound led to an increase in the BAX/Bcl-2 ratio, indicating an apoptotic effect .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, contributing to its effectiveness as a therapeutic agent. Stability studies indicate that it maintains its activity over extended periods in both in vitro and in vivo settings .

Case Study 1: Anticancer Efficacy

A study assessed the anticancer efficacy of this compound in a xenograft model of human cancer. Results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an effective anticancer agent.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of the compound to CDK2. These studies revealed that the compound forms multiple hydrogen bonds with key residues within the active site of CDK2, reinforcing its role as a potent inhibitor .

Q & A

Q. How does the naphthamide moiety influence pharmacokinetic properties?

  • Methodological Answer :
  • Metabolism Studies : Incubate with CYP450 isoforms (e.g., CYP3A4) to identify major metabolites (LC-MS/MS) .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify albumin binding, which affects bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.